ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
Ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the furan ring and the morpholine moiety. The final step involves esterification to form the ethyl benzoate derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole, furan, and morpholine derivatives that share structural features with ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate. Examples include:
Uniqueness
What sets this compound apart is its combination of multiple functional groups within a single molecule
Properties
Molecular Formula |
C21H20N2O5S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H20N2O5S/c1-2-27-20(25)15-5-3-14(4-6-15)17-8-7-16(28-17)13-18-19(24)22-21(29-18)23-9-11-26-12-10-23/h3-8,13H,2,9-12H2,1H3/b18-13+ |
InChI Key |
QLIKSBHKYCULNF-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4 |
Origin of Product |
United States |
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